5-Nitrofuran-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrofuran-2-sulfonamide is a synthetic compound belonging to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and have been used in various medical and industrial applications. The compound is characterized by a furan ring substituted with a nitro group at the 5-position and a sulfonamide group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrofuran-2-sulfonamide typically involves the nitration of furan followed by sulfonation. The nitration process introduces a nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitrofuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 5-aminofuran-2-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Nitrofuran-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of antibacterial coatings and materials
Wirkmechanismus
The mechanism of action of 5-Nitrofuran-2-sulfonamide involves the reduction of the nitro group to reactive intermediates by bacterial nitroreductases. These intermediates then interact with bacterial DNA, RNA, and proteins, leading to the inhibition of essential cellular processes such as protein synthesis, DNA replication, and cell wall synthesis. This multi-targeted approach makes it difficult for bacteria to develop resistance .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Comparison: 5-Nitrofuran-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike nitrofurantoin and nitrofurazone, which are primarily used for specific types of infections, this compound has broader applications in both research and industrial settings .
Eigenschaften
Molekularformel |
C4H4N2O5S |
---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
5-nitrofuran-2-sulfonamide |
InChI |
InChI=1S/C4H4N2O5S/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10) |
InChI-Schlüssel |
PUVQOKKHTJTZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.